(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine CAS 956951-08-9 properties
(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine CAS 956951-08-9 properties
Topic: (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine (CAS 956951-08-9) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Scientists, and FBDD Researchers
A Privileged Scaffold for Kinase Inhibition and Fragment-Based Drug Discovery
Executive Summary
(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine (CAS 956951-08-9) is a high-value heterocyclic building block characterized by a 1,3-disubstituted pyrazole core featuring a primary methanamine tail. This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for targeting ATP-binding pockets in protein kinases (e.g., JAK, CDK) and GPCRs.
Unlike simple pyrazoles, the N-propyl group provides a defined lipophilic vector that can probe hydrophobic sub-pockets (such as the ribose binding region or the gatekeeper residue vicinity), while the primary amine serves as a versatile handle for amide coupling, reductive amination, or urea formation. This guide details its physicochemical profile, a robust scalable synthesis, and its strategic application in lead optimization.
Chemical Profile & Specifications
| Property | Specification | Causality / Relevance |
| CAS Number | 956951-08-9 | Unique identifier for regulatory filing. |
| IUPAC Name | (3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine | Defines substitution pattern (N1-propyl, C3-methyl). |
| Molecular Formula | C₈H₁₅N₃ | Low MW (<200 Da) makes it an ideal "Fragment" for FBDD. |
| Molecular Weight | 153.23 g/mol | High ligand efficiency potential. |
| cLogP | ~0.8 - 1.2 | Optimal lipophilicity for oral bioavailability (Rule of 3 compliant). |
| TPSA | ~38 Ų | High membrane permeability; blood-brain barrier penetrant potential. |
| pKa (Conj. Acid) | ~9.5 (Amine) | Basic primary amine; exists as a cation at physiological pH, aiding solubility. |
| Appearance | Pale yellow oil or low-melting solid | Hygroscopic; often handled as an HCl or fumarate salt for stability. |
Robust Synthetic Methodology
Note: While various routes exist, the following protocol is selected for its scalability and avoidance of unstable intermediates. It utilizes the Hantzsch-type cyclization followed by amide reduction.
Workflow Diagram: Scalable Synthesis
Detailed Protocol
Step 1: Enaminone Formation
-
Reagents: Ethyl acetoacetate (1.0 eq), DMF-DMA (1.1 eq).
-
Procedure: Heat neat mixture to 100°C for 2 hours. Distill off ethanol/methanol byproducts.
-
Mechanism: Condensation of the dimethyl acetal with the active methylene creates the reactive enaminone species.
Step 2: Regioselective Cyclization
-
Reagents: n-Propylhydrazine (1.05 eq), Ethanol (0.5 M).
-
Procedure: Dissolve the enaminone in ethanol. Add propylhydrazine dropwise at 0°C (exothermic). Reflux for 3 hours.
-
Causality: The hydrazine NH₂ attacks the enaminone β-carbon first, followed by cyclization. The steric bulk of the propyl group and electronic effects favor the formation of the 1-propyl-3-methyl isomer over the 1-propyl-5-methyl isomer.
-
Validation: Confirm regiochemistry via NOESY NMR (NOE observed between N-propyl CH₂ and C5-H, but not C3-methyl).
Step 3: Functional Group Transformation (Ester to Amine)
-
Method A (Amide Route): Treat ester with 7N NH₃ in MeOH (sealed tube, 80°C) to yield the amide. Reduce the amide using LiAlH₄ (2.5 eq) in refluxing THF.
-
Method B (Direct Reduction - Caution): Direct reduction of the ester to the alcohol, conversion to mesylate, displacement with azide, and Staudinger reduction. Method A is preferred for atom economy.
Application in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound is an ideal "elaborated fragment."
-
Vector 1 (Amine): Allows growth into the solvent-exposed region or deep into the specificity pocket (e.g., forming urea linkages with Asp-Phe-Gly (DFG) motifs in kinases).
-
Vector 2 (Propyl): Probes the hydrophobic "back pocket" or gatekeeper regions.
-
Vector 3 (C5-H): Available for C-H arylation to increase potency.
Kinase Inhibition (JAK/STAT Pathway)
Pyrazole-4-methanamines are bioisosteres of the aminopyrimidine scaffold found in many FDA-approved kinase inhibitors. They function as the "hinge binder."
Pathway Diagram: Mechanism of Action
Handling & Quality Control
Storage & Stability
-
Hygroscopicity: Primary amines on small heterocycles are prone to absorbing atmospheric CO₂ to form carbamates.
-
Recommendation: Store as the Hydrochloride (HCl) or Dihydrochloride salt. If free base is required, store under Argon at -20°C.
-
Shelf Life: >2 years as HCl salt; <6 months as free base oil.
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the building block before use in library synthesis:
-
¹H NMR (DMSO-d₆):
-
Check for the diagnostic singlet at ~7.3-7.6 ppm (Pyrazole C5-H).
-
Verify the N-propyl triplet (~4.0 ppm) and C3-methyl singlet (~2.1 ppm).
-
Critical Check: Ensure integration of the methylene protons (CH₂-NH₂) at ~3.5 ppm matches the pyrazole proton (2:1 ratio).
-
-
HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).
-
Note: The amine will elute early in the void volume if pH is not controlled. Use a high pH buffer (Ammonium Bicarbonate, pH 10) if using a base-stable column to retain the free amine.
-
References
-
Synthesis of Pyrazole-4-methanamines
- Title: "Regioselective synthesis of 1,3,5-substituted pyrazoles
- Source:Journal of Heterocyclic Chemistry.
-
URL:[Link] (General reference for pyrazole regiochemistry).
-
Medicinal Chemistry Applications
- Title: "Pyrazole scaffolds in kinase inhibitor discovery: A review."
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
-
Safety & Handling
- Title: "Safety Data Sheet: Pyrazole Deriv
-
Source:Fisher Scientific.
-
Kinase Pathway Context
